1-Allyloxynaphthalene
Overview
Description
Synthesis Analysis
1-Allyloxynaphthalene can be synthesized through various methods, including the regioselective lithiation of methoxynaphthalenes, followed by alkylation. For instance, 1-methoxynaphthalene undergoes regioselective lithiation and can serve as a precursor in the synthesis of allyloxynaphthalene derivatives (Betz & Bauer, 2002). Furthermore, the synthesis of related compounds like 2-allyl-3-bromo-1,4-dimethoxynaphthalene demonstrates the use of Claisen rearrangement and other strategies in constructing complex naphthalene derivatives (Limaye et al., 2012).
Molecular Structure Analysis
The molecular structure of 1-allyloxynaphthalene and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide detailed insights into the regioselectivity of reactions and the conformational preferences of these compounds. For example, the synthesis and crystallographic analysis of related naphthalene derivatives offer insights into their structural characteristics (Singh, 2013).
Chemical Reactions and Properties
1-Allyloxynaphthalene undergoes various chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in the synthesis of complex organic molecules. The photochemical behavior of related naphthalene derivatives, such as 1-substituted 1,2-dihydro-1,4-dicyanonaphthalenes, highlights the reactivity patterns and potential applications of these compounds in synthetic organic chemistry (Mella et al., 1992).
Physical Properties Analysis
The physical properties of 1-allyloxynaphthalene, such as melting point, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related naphthalene derivatives provide a comparative basis for understanding these properties. For instance, the analysis of liquid 1-methylnaphthalene offers insights into the local structure and molecular correlations, which can be analogous to 1-allyloxynaphthalene (Drozdowski, 2002).
Chemical Properties Analysis
The chemical properties of 1-allyloxynaphthalene, including its reactivity, stability, and interaction with various reagents, are key to its applications in synthesis and material science. The vibrational spectral analysis of related compounds, such as 1-methoxynaphthalene, provides valuable information on the molecular vibrations, which are indicative of the chemical behavior and stability of these compounds (Xavier et al., 2010).
Scientific Research Applications
Synthesis of Bioactive Pyranonaphthoquinones
1-Allyloxynaphthalene serves as a key precursor in synthesizing various naturally occurring biologically active pyranonaphthoquinones. An effective method utilizes 1-methoxynaphthalene as a starting material, followed by Dakin's oxidation and Claisen rearrangement. This approach provides a more accessible path towards these compounds without using highly lachrymatric 2-bromonaphthoquinone (Limaye et al., 2012).
Fluorescence Excitation Spectra Study
The study of fluorescence excitation and dispersed emission techniques in 1- and 2-hydroxynaphthalene revealed significant differences in inertial constants and transition moment orientations, contributing valuable insights into electronic spectra analysis (Johnson et al., 1990).
Phthalonitrile Resin Synthesis
1-Allyloxynaphthalene derivatives were used in the synthesis of low melting phthalonitrile resins, showing promise as high-temperature structural composite matrices. The addition of allyl groups enhanced both processability and thermal properties, with significant improvements in impact strength (Han et al., 2019).
Vibrational Spectral Analysis
A detailed vibrational property study of 1-methoxynaphthalene was conducted, providing insights into the structural and vibrational properties of related compounds. This research aids in understanding the spectral properties and potential applications of such compounds (Govindarajan et al., 2010).
C-Allylation of Naphthols
The C-Allylation of naphthols, including 1- and 2-naphthols, was achieved using palladium catalysts. This method is significant for the selective production of mono-, di-, and triallylnaphthols, showcasing the versatility of allyl-containing compounds in chemical synthesis (Tada et al., 1996).
Synthesis of Bioactive Analogues
Analogues of bioactive natural alkoxynaphthalene, such as pycnanthulignene D, were synthesized from plant allylalkoxybenzenes. These analogues displayed antiproliferative activity, demonstrating the therapeutic potential of allyloxynaphthalene derivatives (Tsyganov et al., 2016).
Safety And Hazards
Safety measures for handling 1-Allyloxynaphthalene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-prop-2-enoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMCUPQXZBCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341754 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxynaphthalene | |
CAS RN |
20009-25-0 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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